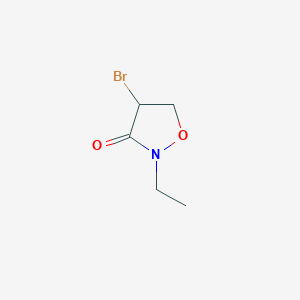

4-Bromo-2-ethyl-1,2-oxazolidin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-ethyl-1,2-oxazolidin-3-one is a useful research compound. Its molecular formula is C5H8BrNO2 and its molecular weight is 194.028. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Synthetic Organic Chemistry

4-Bromo-2-ethyl-1,2-oxazolidin-3-one is a derivative of oxazolidin-2-one, a nucleus popular in synthetic organic chemistry and medicinal chemistry. It serves as a versatile framework due to its reactivity and the ability to incorporate various functional groups. Oxazolidin-2-ones, in general, are crucial in asymmetric synthesis, often used as chiral auxiliaries, notably since Evans' report in 1981. They also find application as protective groups for the 1,2-aminoalcohol system. The introduction of oxazolidin-2-one-based drugs like Linezolid, an antibacterial drug, underscores their significance in pharmaceutical applications as well (Zappia et al., 2007).

Enzymatic Synthesis and Kinetic Modeling

Oxazolidin-2-ones are multifunctional, possessing diverse biological and pharmacological activities. The enzymatic synthesis of these compounds has been explored using various substrates. For instance, the synthesis of 3-ethyl-1,3-oxazolidin-2-one, a model reaction, was successfully carried out using immobilized lipases, highlighting the potential of biocatalysis in synthesizing these heterocycles. The study delved into the kinetics and mechanism of these enzymatic reactions, offering insights into their synthetic versatility and potential applications (Yadav & Pawar, 2014).

Antimicrobial Agents and Safety Profile

The oxazolidinone framework is integral to developing new antibacterial agents. Efforts in this domain focus on enhancing the safety profile and broadening the antibacterial spectrum. For example, research has identified 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A (MAO-A), a common side effect. This finding is pivotal in developing safer antibacterial agents based on the oxazolidinone scaffold (Reck et al., 2005).

Heterocyclic Synthesis and Molecular Interactions

The versatility of the oxazolidin-2-one structure extends to the synthesis of various heterocyclic systems and understanding molecular interactions. For instance, studies have explored the synthesis of oxazolidin-4-ones and the interactions like hydrogen bonding and π-π stacking in oxazolidinecarbohydrazides, shedding light on the conformational and interaction dynamics of these molecules. Such insights are crucial in rational drug design and the development of materials with specific properties (Bogolyubov et al., 2004), (Nogueira et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

4-bromo-2-ethyl-1,2-oxazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-2-7-5(8)4(6)3-9-7/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERFWHCYVIYHFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(CO1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2553477.png)

![2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2553479.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2553480.png)

![6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2553483.png)

![1-[(4-chlorophenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea](/img/structure/B2553489.png)

![N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2553499.png)

![N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide](/img/structure/B2553500.png)